N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide: is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide typically involves multiple steps:
Formation of the phenoxy intermediate: The initial step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkyne derivative under basic conditions to form the phenoxy intermediate.
Alkyne coupling: The phenoxy intermediate is then subjected to a coupling reaction with a but-2-yn-1-yl halide in the presence of a palladium catalyst to form the alkyne-linked intermediate.
Sulfonamide formation: Finally, the alkyne-linked intermediate is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne moiety, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Industry:
Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or resistance to degradation.
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the phenoxy and sulfonamide groups contribute to its overall stability and reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzenesulfonamide: can be compared with other sulfonamide derivatives, such as and .
Uniqueness:
- The presence of the trifluoromethyl group in this compound imparts unique electronic properties, enhancing its reactivity and binding affinity compared to similar compounds without this group.
- The alkyne moiety provides additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO3S/c18-17(19,20)14-7-6-8-15(13-14)24-12-5-4-11-21-25(22,23)16-9-2-1-3-10-16/h1-3,6-10,13,21H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJWXCUWSKZJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.